molecular formula C20H16Cl2N2O3S B11652975 N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide

N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide

Cat. No.: B11652975
M. Wt: 435.3 g/mol
InChI Key: KGPSMYKFMANSGN-UHFFFAOYSA-N
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Description

N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring, a phenyl group, and a dichloromethylphenoxy moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxyacetamide intermediate: This step involves the reaction of 2,4-dichloro-6-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichloro-6-methylphenoxy)acetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride.

    Amidation reaction: The acyl chloride derivative is reacted with 4-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The dichloromethylphenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

N-[4-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H16Cl2N2O3S/c1-12-9-13(21)10-16(22)19(12)27-11-18(25)23-14-4-6-15(7-5-14)24-20(26)17-3-2-8-28-17/h2-10H,11H2,1H3,(H,23,25)(H,24,26)

InChI Key

KGPSMYKFMANSGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Cl)Cl

Origin of Product

United States

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